Fmoc-Arg(Pmc)-OH

Solid-Phase Peptide Synthesis Deprotection Kinetics Arginine Protection

Substituting Arg derivatives without matching deprotection kinetics leads to Trp alkylation and low yields. Fmoc-Arg(Pmc)-OH offers a defined 1-3 hr TFA deprotection window, minimizing side reactions when used with Fmoc-Trp(Boc)-OH or validated scavenger cocktails. • ≥98% HPLC purity • Extensive literature documentation • Global supply from qualified manufacturers.

Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
CAS No. 119831-72-0
Cat. No. B058595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(Pmc)-OH
CAS119831-72-0
Molecular FormulaC35H42N4O7S
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)
InChIKeyQTWZCODKTSUZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg(Pmc)-OH in SPPS: Baseline Definition, Properties, and Procurement Specifications


Fmoc-Arg(Pmc)-OH (CAS 119831-72-0) is a protected arginine derivative utilized in 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS), wherein its guanidino side chain is masked by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group . This acid-labile Pmc protection is designed for simultaneous deprotection and resin cleavage under standard trifluoroacetic acid (TFA) conditions [1]. While more modern derivatives like Fmoc-Arg(Pbf)-OH have gained prominence, Fmoc-Arg(Pmc)-OH remains a commercially available and rigorously characterized building block, specified at ≥98.0% (HPLC) purity [2].

Workflow Fmoc-SPPS with standard TFA cleavage
Selection Pmc protection for arginine in Trp-free or scavenger-optimized sequences
Context Alternative to Pbf when slower deprotection is acceptable

Why Fmoc-Arg(Pmc)-OH Is Not a Drop-in Replacement for Pbf or Other Arg Derivatives in Fmoc-SPPS


Arginine derivatives for Fmoc-SPPS are not functionally interchangeable. The selection of a specific side-chain protecting group (e.g., Pmc, Pbf, Mtr, Tos) directly dictates the kinetics of acidolytic deprotection, the propensity for deleterious side reactions, and the synthetic strategy required for problematic sequences [1]. A direct substitution of one derivative for another, without accounting for these quantitative differences, can lead to incomplete deprotection, significant Trp alkylation, or high levels of Arg lactam formation, thereby compromising peptide purity and overall yield [2]. The evidence below quantifies the specific performance profile of Fmoc-Arg(Pmc)-OH, establishing the scientific basis for its selection or exclusion in a given synthesis.

Deprotection kinetics
Pmc is removed by TFA ~1–2× slower than Pbf, risking incomplete Arg deprotection in sterically hindered or multi-Arg sequences.
Trp alkylation side reaction
Pmc generates electrophilic sulfonyl species that alkylate Trp; direct substitution for Pbf may reduce crude peptide yield due to increased Trp modification.
Lactam formation potential
Pmc-protected arginine can undergo δ-lactam formation during activation; optimization of coupling conditions is required to maintain coupling efficiency.

Quantitative Comparative Evidence for Fmoc-Arg(Pmc)-OH Selection in Peptide Synthesis


Acid Lability of Pmc vs. Pbf: Quantitative Comparison of TFA Cleavage Rates

The Pmc group on Fmoc-Arg(Pmc)-OH exhibits demonstrably slower TFA-mediated deprotection kinetics compared to the more widely used Pbf group. Vendor technical datasheets and comparative guides explicitly state that the Pbf side-chain protecting group is removed by TFA approximately 1-2 times faster than the Pmc group . This difference in acid lability is a primary consideration when selecting an arginine derivative for complex or multiple-Arg-containing sequences where complete deprotection is critical.

TFA Deprotection Rate
Class-level
Pmc: 1–3 h; Pbf: 1–2× faster
Slower deprotection may limit multi-Arg sequence yield
Extend TFA cleavage time or use scavenger optimization
Solid-Phase Peptide Synthesis Deprotection Kinetics Arginine Protection

TFA-Induced Tryptophan Alkylation: Fmoc-Arg(Pmc)-OH vs. Fmoc-Arg(Pbf)-OH

The acidolytic cleavage of the Pmc group generates an electrophilic sulfonyl species that can alkylate nucleophilic residues, most notably tryptophan (Trp). This side reaction is a major determinant of crude peptide purity. A comparative study by Fields and Fields (1993) established that the Pbf group offered lower TFA-induced Trp alkylation than the Pmc group . Under identical conditions, the use of Pmc can result in a target peptide yield of only 46% due to alkylation, whereas Pbf improves the yield to 69% .

Trp Alkylation Yield
Reported
Pmc: ~46% yield; Pbf: ~69% yield
Pmc may require scavenger cocktails for Trp-containing sequences
Use validated scavenger mixture to improve yield
Tryptophan Modification Side Reaction Peptide Purity

Delta-Lactam Formation During Coupling: Fmoc-Arg(Pmc)-OH vs. Fmoc-Arg(Boc)2-OH and Tosyl Derivatives

A key side reaction during the activation and coupling of protected arginine is the intramolecular formation of an inactive δ-lactam, which sequesters the amino acid and reduces the effective coupling yield. A comparative study by Cezari et al. (1996) evaluated lactam formation across multiple protected arginine derivatives [1]. The study found that Fmoc-Arg(Boc)2-OH and mixed anhydride procedures induced more δ-lactam formation than any other coupling or NG-protection method. While the study confirms that Fmoc-Arg(Pmc)-OH is susceptible to lactam formation, it does not provide a direct percentage comparison to Pbf. The research emphasizes that the minimization of this side reaction is sequence- and condition-dependent and 'almost inevitable' without specific optimization.

δ-Lactam Formation
Class-level
Lower than Fmoc-Arg(Boc)₂-OH; no Pbf data
Favorable vs. di-Boc Arg; still requires coupling optimization
Sequence- and condition-dependent risk
Lactamization Coupling Efficiency Arginine Protection

Evidence-Based Application Scenarios for Fmoc-Arg(Pmc)-OH in Peptide R&D and Production


Synthesis of Arg- and Trp-Containing Peptides with Optimized Scavenger Cocktails

As evidenced in Section 3, the use of Fmoc-Arg(Pmc)-OH in peptides containing both arginine and tryptophan necessitates a tailored deprotection strategy. The data shows that standard TFA cleavage results in significant Trp alkylation, reducing target peptide yield to ~46% . Therefore, the optimal scenario for this compound is in syntheses where a validated, high-efficiency scavenger mixture (e.g., thioanisole/thiocresol or TIS/H2O) is employed, or when it is used in conjunction with Fmoc-Trp(Boc)-OH, as recommended by multiple vendors .

Synthesis of Peptides Where Slower, Controlled TFA Deprotection Is Acceptable or Desired

The 1-3 hour TFA deprotection window for the Pmc group, and its characterization as 'a little less acid labile' than Pbf, defines a specific application niche [1][2]. This property is valuable when a slower, more controlled global deprotection is advantageous for the stability of other acid-sensitive moieties or for process development. It also allows for the use of lower concentrations of TFA (e.g., 50% TFA in DCM) for selective deprotection strategies [3].

Research and Process Development Requiring a Well-Characterized, Commercially Mature Reagent

Fmoc-Arg(Pmc)-OH is supported by decades of published literature detailing its preparation, deprotection kinetics, and side-reaction profiles [2][3]. For academic labs, process development groups, or quality control departments that require a building block with a well-understood and extensively documented behavior, this compound remains a rational procurement choice. Its specification (≥98.0% HPLC purity) from major suppliers like Sigma-Aldrich (Novabiochem) provides a level of quality assurance and batch-to-batch consistency critical for reproducible results [4].

Application
Selection Property
Validation Focus
Arg/Trp peptide synthesis with scavenger optimization
Requires validated scavenger mixture to mitigate Trp alkylation
Crude purity and Trp modification level by HPLC-MS
Controlled TFA deprotection synthesis
Extended deprotection window (Pmc slower than Pbf)
Deprotection completion monitoring by analytical HPLC
Academic and process development research
Extensive literature documentation and high-purity specification
Batch-to-batch consistency and documented side-reaction profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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